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Compound of Interest

Compound Name:
2-chloro-N-(4-

hydroxyphenyl)acetamide

CAS No.: 2153-11-9

Cat. No.: B183144

Get Quote

Executive Summary
Compound: 2-Chloro-N-(4-hydroxyphenyl)acetamide CAS: 1927-06-6 (often associated with

derivatives of CAS 140-49-8) Molecular Formula: C

H

ClNO

Molecular Weight: 185.61 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic profile of 2-chloro-N-(4-
hydroxyphenyl)acetamide.[1] As a structural analog to Acetaminophen (Paracetamol)

containing a reactive

-chloroacetamide warhead, this compound serves as a critical intermediate in medicinal
chemistry and a potential genotoxic impurity (GTI) in drug substances.[1]

The following sections detail the structural elucidation using Nuclear Magnetic Resonance (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b183144#bc-rfq
https://www.benchchem.com/product/b183144/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.chemicalbook.com/SpectrumEN_539-03-7_ir1.htm
https://www.researchgate.net/publication/385243095_2-Chloro-N-4-hy-droxy-phen-ylacetamide
https://www.benchchem.com/product/b183144/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.benchchem.com/product/b183144/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-chloro-n-4-hydroxyphenyl-acetamide-1
https://www.chemicalbook.com/SpectrumEN_539-03-7_ir1.htm
https://www.chemicalbook.com/SpectrumEN_539-03-7_ir1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H &

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), grounded in experimental
protocols and mechanistic causality.

Structural Analysis & Causality
The spectroscopic signature of this molecule is defined by the interplay between the electron-

rich phenol ring and the electron-withdrawing chloroacetamide group.[1]

Electronic Push-Pull: The hydroxyl group (-OH) acts as a strong

-donor, shielding the ortho protons.[1] Conversely, the amide nitrogen, though a resonance
donor to the carbonyl, is inductively withdrawn by the adjacent chloromethyl group.

H-Bonding Network: In polar aprotic solvents like DMSO-

, the amide -NH and phenol -OH form strong intermolecular hydrogen bonds with the
solvent, resulting in distinct, deshielded singlet peaks downfield (

ppm).[1]

Reactivity Alert: The methylene protons (

-protons) are significantly deshielded (

ppm) due to the combined inductive effects of the carbonyl and the chlorine atom, marking
this site as electrophilic (susceptible to S

2 attack).

Visualization: Structural Logic & Synthesis
The following diagram outlines the synthesis pathway and the resulting structural logic that

dictates the spectroscopic signals.
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Inductive Effect
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Figure 1: Synthesis pathway from p-aminophenol and chloroacetyl chloride, highlighting key

structural features influencing NMR shifts.[1]

Experimental Protocols (Self-Validating Systems)
To ensure reproducible spectra, the following sample preparation protocols must be strictly

adhered to.

NMR Sample Preparation[1]
Solvent: DMSO-

(99.9% D) is required.[1] Chloroform-

is unsuitable due to poor solubility and lack of stabilization for the exchangeable protons
(OH/NH), which leads to peak broadening.

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

IR Sample Preparation[1][3]
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture

absorption which interferes with the OH region.
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Cleaning: Crystal must be cleaned with isopropanol to remove lipophilic residues before

background collection.

Spectroscopic Data Breakdown
Nuclear Magnetic Resonance ( H & C NMR)
The NMR data confirms the para-substitution pattern and the integrity of the chloroacetyl linker.

Table 1:

H NMR Assignments (500 MHz, DMSO-

)
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Shift (

, ppm)
Multiplicity Integral Assignment

Mechanistic
Explanation

10.23 Singlet (s) 1H -NH (Amide)

Deshielded by

carbonyl

anisotropy and

H-bonding to

DMSO.[1]

9.20 Singlet (s) 1H -OH (Phenol)

Exchangeable

proton; sharp in

dry DMSO,

broad if wet.[1][3]

7.34 – 7.36
Doublet (

Hz)
2H

Ar-H (

to OH)

Ortho to the

amide group;

deshielded by

the amide's

electron

withdrawal.

6.70 – 6.76
Doublet (

Hz)
2H

Ar-H (

to OH)

Shielded by the

strong

mesomeric (+M)

effect of the

hydroxyl oxygen.

[1]

4.18 – 4.21 Singlet (s) 2H
-CH

Cl

Significant

deshielding due

to adjacent Cl

(electronegative)

and C=O.[1]

Table 2:

C NMR Assignments (125 MHz, DMSO-

)
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Shift (

, ppm)
Carbon Type Assignment

164.76 C=O[1][3] Amide Carbonyl

153.68
C

(Ar)
Aromatic C-OH (Ipso)

130.0 – 131.5
C

(Ar)
Aromatic C-N (Ipso)

121.15 CH (Ar)
Aromatic CH (

to OH)

115.16 CH (Ar)
Aromatic CH (

to OH)

43.42 CH
Chloromethyl (

-carbon)

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid identification tool, specifically distinguishing the amide

carbonyl from potential ester impurities.

Table 3: Key IR Absorptions (ATR)
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Wavenumber (cm

)
Vibration Mode Functional Group Notes

3385
Stretching (

)
O-H (Phenol)

Sharp/Medium.[1]

Higher frequency

indicates free/non-

polymeric OH.

3200
Stretching (

)
N-H (Amide)

Broadened by H-

bonding.

1640 – 1656
Stretching (

)
C=O[1] (Amide I)

Characteristic "Amide

I" band. Lower than

esters (~1735).

1539
Bending (

)
N-H (Amide II)

Coupled with C-N

stretch.[1]

769 – 836
Bending (

)
C-H (Ar)

Out-of-plane bending

indicative of para-

substitution.[1]

Mass Spectrometry (MS)
Mass spectrometry is vital for confirming the presence of the chlorine atom via its isotopic

signature.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

).

Molecular Ion:

(

Cl) and

(
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Cl).[1]

Isotope Pattern: A distinct 3:1 intensity ratio between

186 and 188 confirms the presence of a single chlorine atom.

Fragmentation Pathway (ESI/EI):

(186): Parent ion.

Loss of HCl / Cl: Formation of the ketene or radical cation.

Characteristic Fragment (

109/110): Cleavage of the amide bond yields the protonated

-aminophenol species (

), confirming the aromatic core.[1]

[M+H]+ 
 m/z 186/188 
 (3:1 Ratio)

Fragment: [M - Cl]+ 
 m/z ~150

Loss of HCl/Cl

Fragment: Aminophenol Core 
 m/z ~109/110

Amide Bond Cleavage

Click to download full resolution via product page

Figure 2: Simplified mass spectrometry fragmentation logic for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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